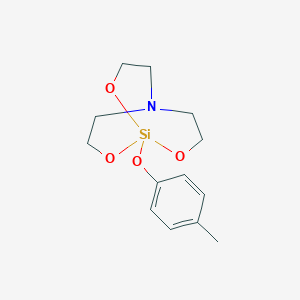
1-(p-methylphenoxy)-silatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-methylphenoxy)-silatrane is a specialized organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure. Silatranes have been studied for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-methylphenoxy)-silatrane typically involves the reaction of silatrane HSi(OCH2CH2)3N with p-tolyloxy derivatives under specific conditions. The reaction is carried out in the presence of mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(p-methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silicon center in the compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states of silicon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted silatranes, while oxidation and reduction reactions can produce different silicon-containing compounds.
科学的研究の応用
1-(p-methylphenoxy)-silatrane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of other organosilicon compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential biological activities and therapeutic applications.
作用機序
The mechanism of action of 1-(p-methylphenoxy)-silatrane involves its interaction with various molecular targets. The silicon center can form bonds with different atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of the p-tolyloxy group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group instead of the p-tolyloxy group.
Uniqueness
The uniqueness of 1-(p-methylphenoxy)-silatrane lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the p-tolyloxy group can impart different electronic and steric properties compared to other similar compounds, making it suitable for specific reactions and applications.
特性
CAS番号 |
13644-08-1 |
|---|---|
分子式 |
C13H19NO4Si |
分子量 |
281.38 g/mol |
IUPAC名 |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
InChIキー |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
正規SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Key on ui other cas no. |
13644-08-1 |
同義語 |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















